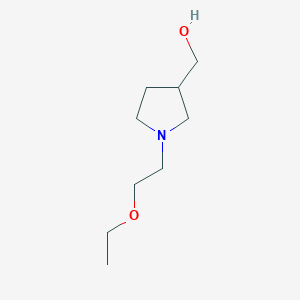
4-(2,3-Dihydrobenzofuran-5-yl)pyrrolidin-3-amine
Übersicht
Beschreibung
“4-(2,3-Dihydrobenzofuran-5-yl)pyrrolidin-3-amine” is a compound that has a pyrrolidin-3-amine group attached to a 2,3-dihydrobenzofuran . It’s also known as 5-DBFPV, a stimulant of the cathinone class that has been sold online as a designer drug . It is an analogue of MDPV where the methylenedioxyphenyl group has been replaced by dihydrobenzofuran .
Molecular Structure Analysis
The molecular structure of “4-(2,3-Dihydrobenzofuran-5-yl)pyrrolidin-3-amine” can be analyzed using density functional theory (DFT) and B3LYP approach with the 6-311G(d,p) basis set . The HOMO-LUMO gap of the compound can be calculated and discussed .Wissenschaftliche Forschungsanwendungen
Quantum Chemical Studies
The compound has been used in quantum chemical studies. Specifically, it has been used in Density Functional Theory (DFT) studies to explore spectroscopic, structural, and quantum correlations . These studies can provide valuable insights into the properties of the compound and its potential applications .
2. Inhibitor of Fungi, Bacteria, and Virus Proteins 2,3-Dihydrobenzofuran derivatives have been investigated for their potential as inhibitors of fungi, bacteria, and virus proteins . This suggests that “4-(2,3-Dihydrobenzofuran-5-yl)pyrrolidin-3-amine” could potentially be used in the development of new antimicrobial and antiviral drugs .
Chemotherapeutic Properties
The compound has been found to have broad-spectrum chemotherapeutic properties . This suggests potential applications in the treatment of various types of cancer .
Pharmacological Activities
The compound has been associated with diverse pharmacological activities due to the multiple substitution sites on the benzodihydrofuran ring system . This could potentially lead to the development of a wide range of new drugs .
5. Treatment of Central Nervous System (CNS) Injury 2,3-Dihydro-5-benzofuranamines, a class of compounds that includes “4-(2,3-Dihydrobenzofuran-5-yl)pyrrolidin-3-amine”, have been developed for the treatment of traumatic and ischemic central nervous system (CNS) injury . These compounds have been found to be effective inhibitors of lipid peroxidation in vitro and have shown promise in antagonizing excitatory behavior coupled with peroxidative injury .
Molecular Modeling
The compound can be used in molecular modeling studies. These studies can contribute to the understanding of the biochemical operations of gene products and can guide chemists, biochemists, pharmacists, and scientists in drug design .
Wirkmechanismus
Target of Action
The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . .
Mode of Action
Compounds with a pyrrolidine ring are known to interact with various biological targets due to their ability to efficiently explore the pharmacophore space .
Pharmacokinetics
The presence of the pyrrolidine ring might influence these properties .
Eigenschaften
IUPAC Name |
4-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c13-11-7-14-6-10(11)8-1-2-12-9(5-8)3-4-15-12/h1-2,5,10-11,14H,3-4,6-7,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGTOKZHXNPYDMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C3CNCC3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,3-Dihydrobenzofuran-5-yl)pyrrolidin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![{3-[(Pyrrolidin-3-yl)methoxy]phenyl}methanol](/img/structure/B1488749.png)
![N-(butan-2-yl)-2-[3-(hydroxymethyl)pyrrolidin-1-yl]acetamide](/img/structure/B1488750.png)




![3-amino-5H,7H,8H-6lambda6-thiopyrano[4,3-c]pyridazine-6,6-dione](/img/structure/B1488761.png)



![N-[(piperidin-2-yl)methyl]cyclobutanamine](/img/structure/B1488766.png)

![1-[(Oxolan-2-yl)methyl]pyrrolidin-3-ol](/img/structure/B1488770.png)